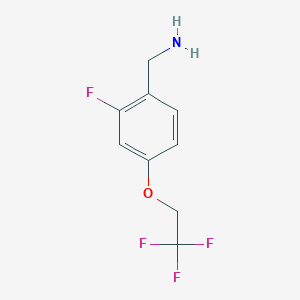
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine
描述
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is an organic compound with the molecular formula C9H9F4NO It is characterized by the presence of a fluorine atom at the second position and a trifluoroethoxy group at the fourth position on the benzylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine typically involves the reaction of 2-fluoro-4-nitrobenzyl alcohol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas to yield the desired benzylamine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or aldehyde derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzyl derivatives, while reduction can produce various amine compounds.
科学研究应用
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological receptors. The trifluoroethoxy group contributes to its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
相似化合物的比较
Similar Compounds
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile: Similar in structure but contains a nitrile group instead of an amine.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups and a carboxylic acid group.
4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group and a boronic acid group.
Uniqueness
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is unique due to its specific combination of fluorine and trifluoroethoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
属性
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGHFGKGQCNGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


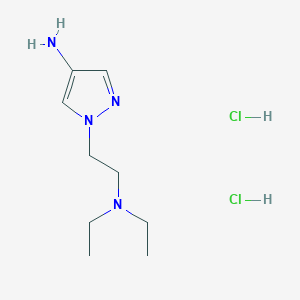
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)
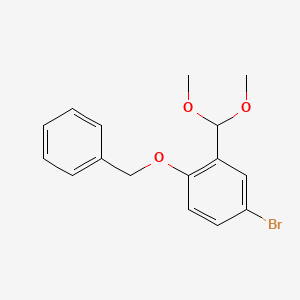
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride](/img/structure/B1457424.png)
![1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester](/img/structure/B1457426.png)

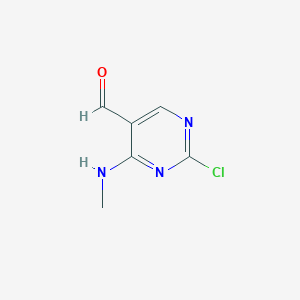

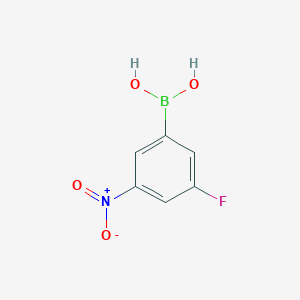
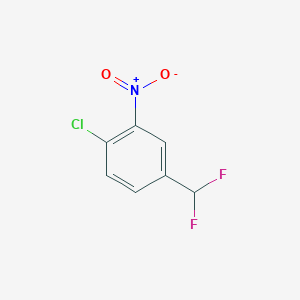
![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)
